4-Methylpyrene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylpyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12/c1-11-10-14-6-2-4-12-8-9-13-5-3-7-15(11)17(13)16(12)14/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAFAYIIDHDJHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187178 | |
| Record name | 4-Methylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3353-12-6 | |
| Record name | 4-Methylpyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3353-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylpyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003353126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methylpyrene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AS2VW27PZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of 4 Methylpyrene
Direct and Indirect Synthetic Routes for 4-Methylpyrene
The preparation of this compound is typically accomplished through multi-step synthetic sequences that utilize partially hydrogenated pyrene (B120774) precursors or functionalized pyrene intermediates. These indirect methods allow for substitution at the K-region (the 4, 5, 9, and 10 positions), which is not favored in direct electrophilic substitution reactions of pyrene itself. rsc.orguky.edu
Synthesis via 1,2,3,6,7,8-Hexahydropyrene (B104253) (HHPy) Derivatives
A robust and widely used method for preparing 4-substituted pyrenes proceeds through the 1,2,3,6,7,8-hexahydropyrene (HHPy) intermediate. rsc.org The synthesis begins with the reduction of pyrene, often using sodium in 1-pentanol (B3423595) or isoamyl alcohol, which selectively hydrogenates the rings to yield HHPy (13). rsc.org This intermediate can be isolated in high purity through crystallization. rsc.org
The reactivity of HHPy towards electrophilic aromatic substitution is simplified, as there is only one available position for the initial substitution. rsc.org This allows for the high-yield preparation of precursors like 4-bromopyrene (B44933) (75) and 4-acetylpyrene (B1599061) (76) after a subsequent re-aromatization step using reagents such as o-chloranil or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). rsc.org To obtain this compound (78), the 4-bromo derivative (75) is treated with n-butyllithium (n-BuLi) followed by methylation with methyl iodide (CH₃I). rsc.org
Approaches from 4-Acetylpyrene Precursors
4-Acetylpyrene (76) serves as a crucial starting material for various pyrene derivatives, although its direct conversion to this compound is not the primary route for the latter's synthesis. rsc.org 4-Acetylpyrene is itself efficiently prepared via the HHPy method, where HHPy undergoes Friedel-Crafts acylation followed by re-aromatization. rsc.org While reductions of aryl acetyl groups typically yield ethyl groups (e.g., via Wolff-Kishner or Clemmensen reduction), 4-acetylpyrene is more frequently utilized for other transformations. rsc.orgresearchgate.net For instance, it can be converted into 4-ethynylpyrene (B12574940) or undergo Willgerodt oxidation to produce 4-pyrenylthioacetamide, a precursor to 4-pyrenylacetic acid. rsc.orgresearchgate.net
Preparative Methods Utilizing Halogenated Pyrene Intermediates
The use of halogenated pyrene intermediates is a cornerstone of this compound synthesis. rsc.org The key intermediate, 4-bromopyrene (75), is prepared in good yield via the HHPy strategy, which involves the bromination of HHPy and subsequent dehydrogenation. rsc.org
The conversion of 4-bromopyrene to this compound (78) is achieved through a halogen-metal exchange followed by electrophilic attack. rsc.org The process involves treating 4-bromopyrene with n-butyllithium to form a 4-pyrenyllithium species. This highly reactive organometallic intermediate is then quenched with methyl iodide, resulting in the formation of the C-C bond and yielding this compound. rsc.org This method provides a clear and effective route to introduce a methyl group at the 4-position of the pyrene nucleus. rsc.org
| Route | Starting Material | Key Intermediate(s) | Key Reagents | Final Product | Reference |
| HHPy Derivative | Pyrene | 1,2,3,6,7,8-Hexahydropyrene (HHPy), 4-Bromopyrene | 1. Na, 1-pentanol2. Br₂3. DDQ4. n-BuLi, CH₃I | This compound | rsc.org |
| Halogenated Pyrene | 4-Bromopyrene | 4-Pyrenyllithium | n-BuLi, CH₃I | This compound | rsc.org |
Synthesis of Functionalized this compound Derivatives
Once synthesized, this compound can serve as a substrate for further functionalization, allowing for the introduction of additional groups onto the pyrene core or the methyl substituent.
Halogenation Reactions of this compound
The halogenation of this compound can be directed either at the pyrene ring through electrophilic aromatic substitution or at the methyl group via a free-radical pathway. Research has shown that this compound (78) can be brominated to form 4-(bromomethyl)pyrene (B14458750) (94). rsc.orgresearchgate.net This transformation is a key step in the synthesis of 4-pyrenylacetic acid, where the brominated methyl group is subsequently displaced by a cyanide ion, followed by hydrolysis. rsc.orgresearchgate.net This type of reaction, known as benzylic bromination, typically employs reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator or UV light, selectively targeting the methyl group over the aromatic system.
Nitration and Oxidation Pathways for Alkylated Pyrenes
The nitration and oxidation of alkylated pyrenes introduce electron-withdrawing groups that significantly alter the electronic properties of the molecule. The direct nitration of the parent pyrene with nitric acid in acetic acid typically results in a mixture of 2- and 4-nitropyrene, which are difficult to separate. uky.edu For this compound, the methyl group acts as an activating group, directing incoming electrophiles. Electrophilic substitution on pyrene preferentially occurs at the 1, 3, 6, and 8-positions. uky.edupsu.edu The nitration of cyclophanes containing a pyrene unit has been shown to occur on the pyrene ring. psu.edu
Formation of Hydroxymethylpyrenes and Related Intermediates
Hydroxymethylpyrenes are crucial intermediates in the synthesis and metabolism of pyrene derivatives. ontosight.ainih.gov For instance, 1-hydroxymethylpyrene is a known metabolite of pyrene and can be formed through biological oxidation. ontosight.aitandfonline.comnih.gov In synthetic chemistry, these alcohols are valuable precursors for further functionalization.
A primary synthetic route to hydroxymethylpyrenes involves the reduction of pyrene aldehydes. Pyrene aldehydes, such as 1-pyrenecarbaldehyde, can be synthesized directly from pyrene using formylation methods like the Vilsmeier-Haack reaction. worktribe.comorgsyn.org Subsequent reduction of the aldehyde group yields the corresponding hydroxymethylpyrene. While strong reducing agents like LiAlH₄ can reduce the aldehyde all the way to a methyl group, the reaction can be controlled to isolate the alcohol intermediate. worktribe.com Another method involves the synthesis from halogenated pyrenes; for example, 1,6-bis(hydroxymethyl)pyrene has been synthesized from 1,6-dibromopyrene. scribd.com
The oxidation of hydroxymethylpyrenes can lead to the formation of carboxylic acids, which represents a detoxification pathway in biological systems but also a useful synthetic transformation. nih.gov
| Method | Starting Material | Reagents | Product | Reference |
| Reduction of Aldehyde | Pyrene-1-carbaldehyde | Reducing Agent (e.g., NaBH₄) | 1-Hydroxymethylpyrene | worktribe.com |
| Substitution | 1,6-Dibromopyrene | N/A (multi-step route) | 1,6-bis(hydroxymethyl)pyrene | scribd.com |
| Metabolic Oxidation | 1-Methylpyrene (B1203753) | Biological systems (e.g., ADH) | 1-Hydroxymethylpyrene | nih.govtandfonline.com |
Generation of Carboxylic Acid Derivatives from Alkylated Pyrenes
Carboxylic acid derivatives of pyrene are important for creating functional materials, including those used in organic electronics and as fluorescence tagging reagents. uky.eduresearchgate.net Several methods exist to generate these acids from alkylated pyrenes.
One effective, albeit multi-step, method starts with an alkylpyrene such as this compound. The process involves the bromination of the methyl group to form a bromomethylpyrene, followed by a cyanation reaction to introduce a nitrile group. The desired carboxylic acid is then obtained through the hydrolysis of this nitrile intermediate. researchgate.netrsc.org
A more direct approach is the oxidation of the alkyl side-chain. Primary and secondary alkyl groups attached to an aromatic ring can be converted to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent. libretexts.org This general method is applicable to this compound for the synthesis of pyrene-4-carboxylic acid.
Additionally, related functional groups can serve as precursors. Aryl alkyl ketones can be oxidized to the corresponding carboxylic acids. google.com For example, 1-acetylpyrene (B1266438) can be oxidized using sodium hypochlorite (B82951) (NaOCl) or a mixture of bromine and sodium hydroxide (B78521) to yield pyrene-1-carboxylic acid. uky.edu
| Method | Starting Material | Reagents | Product | Reference |
| Halogenation/Cyanation/Hydrolysis | This compound | 1. NBS; 2. NaCN; 3. H₃O⁺ | Pyrene-4-acetic acid | researchgate.netrsc.org |
| Side-Chain Oxidation | Alkylpyrene (e.g., this compound) | KMnO₄ or Jones Reagent | Pyrene-4-carboxylic acid | libretexts.org |
| Oxidation of Ketone | 1-Acetylpyrene | NaOCl or Br₂/NaOH | Pyrene-1-carboxylic acid | uky.edu |
Considerations in Synthetic Yield and Selectivity for this compound Isomers
The synthesis of specific pyrene isomers is complicated by the electronic structure of the pyrene molecule. Electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation, preferentially occur at the most electron-rich positions, which are C1, C3, C6, and C8. rsc.orguky.edumdpi.com Direct methylation of pyrene, therefore, leads to a mixture of isomers, primarily 1-methylpyrene, making the isolation of this compound in high yield a significant challenge. psu.edu
To achieve regioselectivity for the 4-position, indirect synthetic strategies are necessary. A highly effective approach is the hexahydropyrene (HHPy) method . researchgate.netrsc.org This strategy involves three key steps:
Reduction : Pyrene is first reduced to 1,2,3,6,7,8-hexahydropyrene (HHPy). A common method uses sodium in pentanol. rsc.org
Electrophilic Substitution : The reactivity of HHPy in electrophilic substitution is straightforward, as only one position (C4) is available for the initial substitution. This allows for the regioselective introduction of a functional group. For example, 4-bromopyrene can be prepared in good yield via this route. rsc.org This bromo-derivative can then be converted to this compound by treatment with an organolithium reagent followed by methyl iodide. researchgate.netrsc.org
Re-aromatization : The substituted HHPy is then re-aromatized using an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or o-chloranil to yield the final 4-substituted pyrene. rsc.org
Another strategy to control selectivity involves the use of bulky protecting groups. By introducing large groups such as tert-butyl at certain positions, subsequent electrophilic attacks can be sterically directed to other, less-hindered sites, including the K-region (positions 4, 5, 9, and 10). worktribe.com These methods are crucial for overcoming the inherent reactivity of the pyrene core and achieving high yields of specific, less-favored isomers like this compound.
Computational and Theoretical Chemistry of 4 Methylpyrene Systems
Quantum Chemical Calculations for Molecular Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-methylpyrene systems. These methods allow for the precise determination of molecular geometries, electronic structures, and the energetics of various isomers and their charged counterparts.
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the electronic structure and optimized geometries of molecules like this compound. By approximating the exchange-correlation energy, DFT provides a balance between computational cost and accuracy, making it suitable for studying large polycyclic aromatic hydrocarbons (PAHs). For instance, the B3LYP hybrid functional combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) has been successfully used to optimize the structures of pyrene (B120774) derivatives and potential fragmentation products. rsc.orgresearchgate.net These calculations reveal that while the core pyrene structure is largely planar, the addition of functional groups can introduce slight deviations. mdpi.com
Time-Dependent Density Functional Theory (TD-DFT) extends DFT to study excited states, which is crucial for understanding the photochemical behavior of molecules. gaussian.comictp.it TD-DFT is used to calculate the energies of electronic transitions, which correspond to the absorption and emission spectra of the molecule. acs.orgnih.govacs.org For pyrene and its derivatives, TD-DFT calculations have been employed to simulate their electronic spectra, providing insights into how methyl substitution alters the absorption features. researchgate.net These theoretical spectra are vital for assigning experimental observations and understanding the photophysics of these systems. acs.orgnih.gov
Table 1: Selected DFT/TD-DFT Methodologies Used in Pyrene System Studies
| System Studied | Method | Basis Set | Purpose | Reference |
|---|---|---|---|---|
| Methylene-pyrene fragmentation species | DFT (B3LYP) | 6-31g(d,p) | Structure Optimization | |
| Cationic Methylene-Pyrene Isomers | DFT / TD-DFT | - | Compute vibrational and electronic spectra | acs.orgnih.gov |
| PAH-Ice Interactions | DFT / TD-DFT | - | Investigate ionization pathways | acs.org |
| Doubly-dehydrogenated pyrene cations | DFT (B3LYP) | 6-311++G(2d,p) | Structure optimization and frequency calculations | rsc.org |
| Pyrene Derivatives | DFT (B3LYP) | 6-31++G(d,p) | Geometry Optimization | researchgate.net |
Computational studies are critical for assessing the structure and stability of charged species derived from this compound. When the 1-methylpyrene (B1203753) cation undergoes photodissociation, it can form various isomers of the methylene-pyrene cation (C₁₇H₁₁⁺). Theoretical calculations have identified two key isomers: 1-pyrenemethylium and a more stable pyrene-like structure that incorporates a seven-membered tropylium (B1234903) cycle. acs.orgnih.gov DFT and TD-DFT methods have been used to compute the vibrational and electronic spectra of these isomers, which helps in their potential identification in experimental or astronomical observations. acs.orgnih.gov
The relative stability of different isomers is a key piece of information derived from these calculations. For example, studies on doubly-dehydrogenated pyrene cations (C₁₆H₈˙⁺) have shown that the isomer where hydrogen atoms are lost from the 4 and 5 positions (4,5-ddPy⁺) is the most stable among fourteen possibilities. rsc.org Similarly, theoretical calculations of the transition energies and oscillator strengths for the three isomers of the methyl-pyrene cation (1-, 2-, and this compound cation) show distinct spectral differences. nasa.gov The this compound cation's calculated spectrum shows a strong absorption that is shifted closer to the wavelength of a major diffuse interstellar band (DIB) at 4430 Å compared to the other isomers, though a perfect match is not found. nasa.gov The investigation of isomerization pathways reveals high energy barriers (3.5–4 eV) for the interconversion of methylene-pyrene cation isomers, suggesting such processes would require photoactivation in interstellar environments. acs.orgnih.gov
Table 2: Calculated Relative Energies of Doubly-Dehydrogenated Pyrene Cation (ddPy⁺) Isomers
| Isomer (H-loss sites) | Relative Energy (eV) |
|---|---|
| 4,5-ddPy⁺ | 0.00 |
| 1,2-ddPy⁺ | 0.44 |
| 2,7-ddPy⁺ | 0.63 |
| 1,10-ddPy⁺ | 0.64 |
| 1,3-ddPy⁺ | 0.70 |
Data derived from DFT calculations at the B3LYP/6-311++G(2d,p) level of theory. rsc.org
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Optimized Geometries
Simulations of Photochemical Processes Involving this compound
Simulations of photochemical processes are essential for understanding the fate of this compound in environments exposed to high-energy radiation, such as interstellar ice mantles. These simulations bridge theoretical calculations with laboratory experiments.
Laboratory experiments and theoretical studies have shown that this compound embedded in water-rich interstellar ice analogs readily ionizes when exposed to vacuum ultraviolet (VUV) radiation, such as Lyman-α photons. acs.orgarxiv.orgaanda.orgresearchgate.net Upon irradiation, this compound is efficiently converted to its radical cation (4-MP⁺). researchgate.netnasa.gov Kinetic studies of H₂O:this compound ice (at a ratio >500:1) at 15 K show that over 70% of the neutral molecule is converted to its cation. nasa.gov The cation is then trapped and stabilized within the ice matrix. aanda.orgresearchgate.net
The high efficiency of this process is partly explained by the lowering of the PAH's ionization energy within the water ice matrix. researchgate.net Computational studies using DFT explain the ionization pathway by examining the molecular orbitals (MOs) of the PAH and the surrounding water molecules. acs.org The highest occupied molecular orbital (HOMO) of water is too low in energy to mix effectively with the filled π-orbitals of the PAH. Therefore, upon VUV irradiation, charge transfer primarily occurs from the localized PAH orbitals to mixed PAH-water virtual orbitals, leading to the formation of a stable PAH cation. acs.org
The composition of the ice matrix has a dramatic effect on the photochemical outcome for embedded PAHs like this compound. The ice acts as an "electronic solid-state switch," determining whether the PAH becomes a cation or an anion. oup.comoup.com
In a pure water ice matrix, VUV irradiation leads to the formation of PAH cations through direct ionization. oup.comoup.com This process is found to be most efficient at lower temperatures (below 50 K). aanda.orgoup.comaanda.org
Conversely, in a pure ammonia (B1221849) (NH₃) ice matrix, the same VUV irradiation results in the formation of PAH anions. acs.orgacs.orgoup.com This occurs because the HOMO of ammonia is significantly higher in energy and has better orbital overlap with the PAH's π-orbitals. acs.org This leads to the formation of mixed PAH-ammonia molecular orbitals, which opens up an alternative pathway where electronic density from ammonia-related photoproducts is transferred to the PAH's unoccupied orbitals, forming an anion. acs.orgoup.com This anion formation is more efficient at higher temperatures (e.g., 80 K) compared to lower temperatures. oup.comoup.com In mixed H₂O:NH₃ ices, the dominant product (cation or anion) depends on the mixing ratio of the two components. oup.comoup.com
Table 3: Influence of Ice Matrix on PAH Photoproducts
| Matrix Environment | Primary Photoproduct | Underlying Mechanism | Optimal Condition | Reference |
|---|---|---|---|---|
| Water (H₂O) Ice | Cation (PAH⁺) | Direct single-photon ionization of the neutral PAH. | Low Temperatures (< 50 K) | acs.orgaanda.orgoup.comoup.com |
| Ammonia (NH₃) Ice | Anion (PAH⁻) | Electron transfer from ammonia-related photoproducts to the PAH. | Higher Temperatures (~80 K) | acs.orgacs.orgoup.comoup.com |
Once formed, alkylated pyrene cations like the this compound cation can undergo further fragmentation when exposed to VUV photons. Studies on pyrene derivatives with methyl and ethyl sidegroups show that these aliphatic derivatives have a significantly higher fragmentation rate and greater carbon loss compared to regular, non-alkylated PAHs. arxiv.orgresearchgate.netaanda.org
A key photodissociation pathway for these alkylated cations involves the formation of new, highly stable species. arxiv.orgresearchgate.net The fragmentation of PAHs with alkyl sidegroups can lead to the creation of structures containing peripheral five-membered rings (pentagonal cycles). arxiv.org These resulting ions can be even more stable than the bare pyrene cation itself. arxiv.orgresearchgate.net This stability arises from an effective competition between fragmentation, isomerization, and radiative cooling processes. arxiv.org These findings suggest that VUV photoprocessing of alkylated PAHs in space could be an efficient source of small hydrocarbons and lead to the formation of exceptionally stable PAH structures containing pentagonal rings. arxiv.org
Influence of Ice Matrix Environments on PAH Photoproducts
Isomerization Mechanisms and Reaction Pathways
Isomerization, the process by which a molecule is transformed into an isomer with a different arrangement of atoms, is a key reaction pathway for pyrene derivatives. Computational methods are instrumental in mapping these transformations and understanding their energetic requirements.
Metadynamics is a powerful computational technique used to explore the free energy surface (FES) of a system and identify stable and metastable states. nih.govacs.org This method accelerates the sampling of rare events, such as conformational changes or chemical reactions, by adding a history-dependent bias potential to the system's Hamiltonian. arxiv.org The bias potential is a function of a few selected collective variables (CVs), which are parameters that describe the progress of the process of interest. acs.org By discouraging the system from revisiting previously explored regions of the conformational space, metadynamics enables a comprehensive mapping of the FES. arxiv.org
The free energy surface provides crucial information about the stability of different isomers and the energy barriers that separate them. acs.org For well-tempered metadynamics, a popular variant of the technique, the FES is proportional to the negative of the bias potential. nih.gov The analysis of the FES can reveal the most probable isomerization pathways and the relative populations of different isomers at thermal equilibrium.
Computational studies, particularly those employing metadynamics, have been crucial in elucidating the isomerization mechanisms of cationic pyrene derivatives. For instance, the isomerization of the 1-methylpyrene cation has been investigated, revealing multiple pathways for its transformation. acs.orgnih.gov These studies have identified significant energy barriers for these isomerization processes.
Research on the 1-methylpyrene cation, a potential contributor to diffuse interstellar bands, has identified two main isomers: 1-pyrenemethylium and a pyrene-like isomer with a tropylium cycle. acs.orgnih.gov Metadynamics simulations have revealed four distinct isomerization pathways between these forms, all with comparable and substantial energy barriers of approximately 3.5 to 4.0 eV. acs.orgnih.govrsc.org This high barrier suggests that the interconversion between these isomers is unlikely to occur through thermal processes alone and would require photoactivation, a condition prevalent in interstellar clouds. acs.orgnih.gov
The exploration of these pathways is often complemented by Density Functional Theory (DFT) calculations to determine the energies of isomers and transition states, providing a more complete picture of the reaction landscape. rsc.org
Table 1: Calculated Isomerization Barrier Heights for Cationic Pyrene Derivatives
| Isomerization Pathway | Barrier Height (eV) | Computational Method | Reference |
|---|---|---|---|
| 1-methylpyrene cation isomerization | 3.5 - 4.0 | Metadynamics | acs.orgnih.govrsc.org |
Exploration of Free Energy Surfaces using Metadynamics
Astrophysical Implications of Computational Studies on Alkylated Pyrenes
Computational studies on alkylated pyrenes, such as this compound, have significant implications for astrophysics. Polycyclic Aromatic Hydrocarbons (PAHs) are believed to be widespread in the interstellar medium (ISM) and play a crucial role in its chemical and physical evolution. osti.govosti.gov They are proposed as carriers of the Unidentified Infrared (UIR) emission bands, a set of prominent mid-infrared emission features observed in various astronomical objects. rsc.orgarxiv.org
Alkylated PAHs, including methyl- and ethyl-pyrenes, have been detected in carbonaceous chondrites, suggesting their presence in the ISM. doi.org The interaction of these molecules with vacuum ultraviolet (VUV) photons in photodissociation regions (PDRs) can lead to ionization, fragmentation, and isomerization. doi.orgaanda.org Computational studies help to understand these processes and their impact on the astro-PAH population.
Theoretical calculations of the electronic and vibrational spectra of alkylated pyrene cations are essential for interpreting astronomical observations. acs.org For example, the calculated electronic transitions of methyl-pyrene cation isomers have been compared with the observed Diffuse Interstellar Bands (DIBs), which are absorption features seen in the spectra of distant stars. nasa.gov While some transitions of the 1-methylpyrene cation show proximity to certain DIBs, the this compound cation is considered a less likely candidate due to the low oscillator strength of its relevant transitions. nasa.gov
Furthermore, computational simulations of fragmentation pathways of alkylated PAHs provide insights into the formation of smaller molecules in the ISM. aanda.org These studies indicate that aliphatic side chains on PAHs lead to a higher fragmentation rate and a greater loss of carbon compared to their non-alkylated counterparts upon VUV irradiation. aanda.org This process could be a significant source of small hydrocarbons in PDRs. aanda.org
The stability of the resulting fragments is also a key aspect investigated through computational chemistry. It has been found that the fragmentation of alkylated PAHs can lead to the formation of stable species containing five-membered rings. aanda.org This highlights the role of isomerization in the photochemical evolution of PAHs in space. aanda.org
Environmental Occurrence and Geochemical Characterization of 4 Methylpyrene
Sources and Formation Pathways in the Environment
The presence of 4-methylpyrene in the environment is primarily linked to the incomplete combustion of organic substances and is a recognized component of various pyrogenic mixtures.
Incomplete Combustion of Organic Materials and Fossil Fuels
This compound, along with other PAHs, is formed during the incomplete combustion of organic materials. lgcstandards.comca.gov This process is a major pathway for its introduction into the environment. Natural events such as forest and grass fires, as well as human activities like the burning of fossil fuels (coal, oil, and natural gas) and biomass, contribute to its formation. lgcstandards.comca.govajol.infou-tokyo.ac.jp The compound is a common constituent of the complex mixtures of PAHs generated during pyrolysis at temperatures typically ranging from 700-900°C. epa.gov
Presence in Vehicle Emissions and Coal Tar
Automotive exhaust is a significant source of this compound. concawe.eu It is found in the emissions of both gasoline and diesel engines, contributing to its prevalence in urban air. ca.govconcawe.eu Studies have shown that diesel engines, in particular, can be a major source of 4-ring PAHs, including pyrene (B120774) and its methylated derivatives. aaqr.org Furthermore, this compound is a known component of coal tar and products derived from it, such as certain pavement sealants. acs.orgspringfieldmo.gov The release of PAHs from these materials can be a substantial contributor to urban air pollution. springfieldmo.gov
Distribution in Environmental Matrices
This compound has been identified in a diverse range of environmental samples, from deep geological formations to the air in urban centers, highlighting its persistence and mobility.
Occurrence in Crude Oils and Source Rock Extracts
Geochemical analysis has unequivocally identified this compound in crude oils and sedimentary source rock extracts. researchgate.netdoaj.orgresearchgate.net In many crude oil samples, this compound is the dominant isomer among the methylpyrenes. researchgate.netdoaj.orgresearchgate.netcivilica.com Its presence and relative abundance compared to other isomers, such as 1-methylpyrene (B1203753) and 2-methylpyrene, can provide valuable information for oil-oil correlation studies and for assessing the thermal maturity of both the oil and its source rock. researchgate.netresearchgate.netcup.edu.cn The distribution of methylpyrene isomers, including this compound, is often used to infer the origin of the organic matter that formed the petroleum, with inputs from both terrestrial and marine sources. researchgate.netdoaj.orgresearchgate.net
| Sample Type | Dominant Methylpyrene Isomer | Inferred Organic Matter Source |
| Crude Oils (Niger Delta) | This compound | Mixed (Terrestrial and Marine) |
| Source Rocks (Niger Delta) | This compound | Mixed (Terrestrial and Marine) |
| Paleogene Source Rocks | 2-, 4-, and 1-Methylpyrene | - |
This table summarizes findings on the dominance of this compound in geological samples. researchgate.netdoaj.orgresearchgate.net
Presence in Biochar Samples from Pyrolysis Processes
Biochar, a charcoal-like substance produced from the pyrolysis of biomass, can also contain this compound. researchgate.netcelignis.comcore.ac.uk The formation of PAHs is an inherent part of the pyrolysis process. researchgate.netcelignis.com Research on biochar derived from sewage sludge at 600°C showed that this compound was a predominant compound among the 4-ring PAHs detected. researchgate.net Specifically, in one sample (BCS600), this compound accounted for 38.3% of the 4-ring PAHs, and in another (BCS700), it was the most dominant at 66.3%. researchgate.net The presence and concentration of such compounds in biochar are influenced by the feedstock material and the pyrolysis conditions. celignis.comwalshmedicalmedia.com
| Biochar Sample (from Sewage Sludge) | Pyrolysis Temperature | Percentage of this compound among 4-Ring PAHs |
| BCS600 | 600°C | 38.3% |
| BCS700 | 700°C | 66.3% |
This table shows the significant presence of this compound in specific biochar samples. researchgate.net
Detection in Air Particulate Matter and Environmental Samples
As a product of combustion, this compound is frequently detected in atmospheric particulate matter, especially in urban and industrial areas. d-nb.infocdc.govnist.govnist.gov It attaches to dust particles and can be transported over long distances. cdc.gov Studies have identified this compound in urban dust and as part of the total suspended particles in various cities worldwide. nist.govresearchgate.net Its presence in road dust, green belt soil, and parking lot dust has been linked to vehicle exhaust and coal tar. researchgate.net Furthermore, it has been found in municipal waste ashes, indicating that refuse burning is another source of its release into the environment. ajol.info Analytical methods have been developed for the precise quantification of this compound in complex environmental matrices like air and diesel exhaust particulate matter. d-nb.info
| Environmental Sample | Compound Detected | Associated Sources |
| Air Particulate Matter | This compound | Vehicle Emissions, Industrial Processes |
| Urban Dust | This compound | Vehicle Emissions, Coal Tar |
| Road Dust | This compound | Vehicle Emissions |
| Municipal Waste Ash | Methylpyrenes | Refuse Burning |
This table illustrates the detection of this compound in various environmental samples and its associated sources. ajol.inforesearchgate.netd-nb.infonist.govresearchgate.net
This compound as a Geochemical Marker and Source Indicator
This compound, a polycyclic aromatic hydrocarbon (PAH), serves as a significant geochemical marker in environmental and geological studies. Its distribution and relative abundance compared to other methylpyrene isomers provide valuable insights into the origin, depositional environment, and thermal history of organic matter found in sediments, crude oils, and source rocks.
Characterization of Methylpyrene Isomer Profiles in Geochemical Samples
The analysis of methylpyrene isomers, including 1-methylpyrene, 2-methylpyrene, and this compound, is a crucial aspect of geochemical characterization. researchgate.netdoi.org In many geochemical samples, such as crude oils and source rock extracts, this compound is often the most dominant isomer among the methylpyrenes. doaj.orgresearchgate.netcivilica.comresearchgate.net This dominance has been observed in various locations, including the Niger Delta and the Beibuwan Basin in the South China Sea. researchgate.net
The typical methylpyrene profile in oil samples is characterized by the predominance of methylpyrenes, with this compound often being the major peak. researchgate.net This is followed by other related compounds like benzo[a]fluorene and smaller quantities of methylfluoranthenes and benzo[b]fluorene. researchgate.net The consistent observation of this compound's high relative abundance compared to 1-methylpyrene in crude oil and sedimentary rocks underscores its significance in these profiles. researchgate.net The identification and quantification of these isomers are typically achieved through gas chromatography-mass spectrometry (GC-MS). doaj.orgacs.org
Table 1: Dominance of Methylpyrene Isomers in Geochemical Samples This interactive table summarizes the typical dominance of methylpyrene isomers found in various geochemical settings.
| Isomer | Relative Abundance in Crude Oils & Source Rocks | Key Observations |
|---|---|---|
| This compound | Dominant | Frequently the most abundant methylpyrene isomer. researchgate.netdoaj.orgresearchgate.netcivilica.comresearchgate.net |
| 1-Methylpyrene | Variable | Generally less abundant than this compound. researchgate.net |
| 2-Methylpyrene | Variable | Used in conjunction with other isomers for maturity assessments. doi.orgcup.edu.cn |
Application in Source Attribution of Organic Matter in Sediments
The distribution of pyrene and its methylated derivatives, including this compound, is a powerful tool for determining the origin of organic matter in sediments. doaj.orgresearchgate.net The relative abundance of these compounds can help distinguish between terrestrial and marine sources. researchgate.netdoaj.org For instance, a higher input from terrestrial organic matter has been associated with specific pyrene distribution patterns. researchgate.netdoaj.orgresearchgate.net
In the Niger Delta, the prevalence of this compound, along with the dominance of pyrene over fluoranthene (B47539) in crude oils, pointed to a mixed terrestrial and marine origin, with a greater contribution from land-based organic matter. researchgate.netdoaj.orgresearchgate.net The isomer distribution of methylpyrenes, which can be resistant to thermal stress, may preserve the original source signature of the organic matter. cup.edu.cnresearchgate.net This makes them reliable indicators for source apportionment studies in various sedimentary environments. cup.edu.cnresearchgate.net
Table 2: this compound as a Source Indicator This interactive table outlines how this compound and related compounds are used to attribute the source of organic matter.
| Geochemical Indicator | Interpretation | Supporting Evidence |
|---|---|---|
| Dominance of this compound | Suggests significant input from terrestrial organic matter. doaj.orgresearchgate.net | Observed in fluvial/deltaic oils and coal extracts. researchgate.net |
| Pyrene/Fluoranthene Ratio | High ratio in crude oils indicates terrestrial and marine mixed sources. doaj.orgresearchgate.net | A study in the Niger Delta confirmed this relationship. doaj.orgresearchgate.net |
| Methylpyrene Isomer Profile | Can retain original source signature due to thermal stability. cup.edu.cnresearchgate.net | Experimental studies show occluded methylpyrene isomers are minimally affected by thermal stress. cup.edu.cnresearchgate.net |
Use in Thermal Maturity Assessment of Hydrocarbon Systems
Beyond source attribution, methylpyrene isomers are also employed to assess the thermal maturity of hydrocarbon systems. doaj.orgresearchgate.net As organic matter in sediments is subjected to increasing temperature with burial depth, the relative concentrations of different isomers change in a predictable manner.
Several maturity parameters have been developed based on the ratios of different methylpyrene isomers. For example, the Methylpyrene Index (MPI), which involves ratios of thermally more stable to less stable isomers, can be correlated with other maturity indicators like vitrinite reflectance (%Rc). doi.org Specifically, ratios such as 2-MPy/(2-+1-MPy) and 2-MPy/(4-+1-MPy) have been used, although their applicability can vary depending on the geological setting. doi.org
In a study of Paleogene source rocks in the Gippsland Basin, low values for these ratios indicated a low thermal maturity for the samples. doi.org Conversely, analysis of crude oils and source rocks from the Niger Delta using pyrene-based maturity parameters revealed that the oils were thermally mature, while the source rocks were in an immature to early oil window stage. doaj.orgresearchgate.netresearchgate.net However, it is noteworthy that in some cases, methylpyrene isomers occluded within asphaltene matrices can be shielded from thermal stress, potentially retaining their original distributions and serving more as source indicators than maturity markers. cup.edu.cnresearchgate.net
Environmental Transport and Transformation Processes of 4 Methylpyrene
Atmospheric and Aqueous Transport Mechanisms of Particulate-Bound 4-Methylpyrene
Polycyclic aromatic hydrocarbons (PAHs), including this compound, are primarily introduced into the environment through the incomplete combustion of organic materials like coal, fuel, and tobacco. bf3r.de In the atmosphere, PAHs like this compound exist as vapors or adhere to the surfaces of small solid particles. cdc.gov This particulate-bound form allows for long-distance atmospheric transport before they are deposited back to earth through rainfall or particle settling. cdc.gov The movement and distribution of these particle-bound PAHs are influenced by various factors, including seasonal changes. In winter, with lower temperatures and less sunlight, their degradation is mainly driven by reactions with nitrogen and sulfur oxides. epa.gov Conversely, summer conditions can lead to photochemical transformations. epa.gov
The primary mode of environmental transport for PAHs is as particulates in the air and water, due to their low water solubility and vapor pressure. epa.gov In aquatic environments, PAHs from both natural and human-caused sources are transported via particles. u-tokyo.ac.jp Petrogenic PAHs, originating from oil, typically enter marine environments through surface runoff and industrial discharges, while pyrogenic PAHs, from combustion, are strongly associated with soot particles for transport. u-tokyo.ac.jp The partitioning of these compounds between the water (pore-water) and particulate phases is a key process controlling their transport and degradation in sediments. u-tokyo.ac.jp
Studies have shown that PAHs with two to four rings, which includes this compound, are abundant in both the gas and particle phases of diesel exhaust. airuse.eu The distribution between these phases is critical, as gas-phase PAHs react readily with hydroxyl (OH) radicals, leading to short atmospheric lifetimes of a few hours or less. airuse.eu The process of PAHs becoming entrapped within a semi-solid secondary organic aerosol during particle formation can protect them from evaporation and oxidation during long-range atmospheric transport. acs.org
Biodegradation Pathways of this compound in Environmental Systems
In studies of oil degradation, certain compounds that are resistant to biodegradation are used as conserved internal markers to assess the extent of degradation of other compounds. Hopane is a well-established marker for the aliphatic fraction of oil. For the aromatic fraction, research has identified this compound as a suitable conserved internal marker. researchgate.netresearchgate.net Its resistance to degradation, along with 3-methylchrysene, allows it to serve as a stable reference point against which the depletion of more biodegradable aromatic compounds can be measured. researchgate.netresearchgate.net This refractory nature is particularly useful in evaluating the biodegradation of heavy fuel oils under simulated environmental conditions. researchgate.netresearchgate.net
The relative stability of PAH isomers, such as methylpyrenes, has also been utilized to develop maturity parameters for sedimentary organic matter. researchgate.net For instance, the ratio of different methylpyrene isomers can indicate the thermal maturity of crude oils and source rocks. researchgate.net In many crude oils and sedimentary rocks, this compound is the most abundant isomer among the methylpyrenes. researchgate.net
The microbial degradation of PAHs is a primary mechanism for their removal from contaminated environments. oup.com While the biodegradation of parent PAHs like pyrene (B120774) has been extensively studied, the metabolism of their alkylated counterparts, such as this compound, is less understood. nih.govnih.gov Alkylated PAHs are more prevalent than their parent compounds in crude oil and are significant contributors to its toxicity. nih.govnih.gov
Bacteria have developed various pathways to break down these complex molecules. For many PAHs, the initial step involves the action of dioxygenase enzymes, which introduce two hydroxyl groups onto the aromatic ring. oup.comgavinpublishers.com In the case of pyrene, degradation by Mycobacterium species is initiated by a dioxygenase attack at the C-4 and C-5 positions (the K-region), forming cis-4,5-pyrene-dihydrodiol. gavinpublishers.comnih.gov This is then further metabolized through a series of reactions, including ortho-cleavage and decarboxylation, eventually entering the degradation pathway for phenanthrene. gavinpublishers.comnih.gov
For alkylated PAHs, microbial metabolism can proceed via two main strategies: attack on the aromatic ring or oxidation of the alkyl substituent. researchgate.net Studies on 1-methylphenanthrene (B47540) have shown simultaneous monooxygenation of the methyl group and dioxygenation of an unsubstituted benzene (B151609) ring. nih.govmdpi.com Similarly, for 1-methylpyrene (B1203753), mono-oxidation of the methyl group has been identified as a key metabolic pathway. nih.govnih.gov This side-chain oxidation can lead to the formation of polycyclic aromatic acids (PAAs), which may accumulate as end products. researchgate.net The position of the methyl group can influence the rate and pathway of degradation. researchgate.net For instance, the biodegradation rates of methylpyrene isomers have been observed to follow the order: 4-MP < 9-MP < 1-MP < 3-MP. researchgate.net
The presence of alkyl groups can either hinder or facilitate biodegradation compared to the parent PAH. nih.gov Methylation can block the typical sites for dioxygenase attack, as seen with 3,6-dimethylphenanthrene, where monooxygenation of a methyl group becomes the major pathway. mdpi.com Conversely, alkyl substitution on pyrene may open up multiple degradation pathways, potentially leading to faster degradation than the unsubstituted molecule. mdpi.com
Refractory Nature as a Conserved Internal Marker for Degradation Assessment
Sorption Behavior of Methylpyrenes in Environmental Media (e.g., Microplastics)
The fate and bioavailability of this compound in the environment are significantly influenced by its tendency to sorb onto particulate matter, including emerging contaminants like microplastics. nih.govresearchgate.net The sorption of PAHs and their derivatives to microplastics is a complex process governed by the physicochemical properties of both the chemical and the plastic, as well as environmental conditions. nih.govresearchgate.netnih.gov
Studies comparing the sorption of pyrene and its derivatives onto polystyrene microplastics have shown that the presence of a methyl group, as in 1-methylpyrene, can slightly facilitate sorption compared to the parent pyrene. nih.govresearchgate.net The primary mechanisms driving this sorption are thought to be hydrophobic interactions, π-π interactions, and pore-filling. nih.govresearchgate.net The characteristics of the microplastics themselves also play a crucial role. Sorption capacities generally increase as the size of the microplastic particles decreases, due to a larger surface area-to-volume ratio. nih.govresearchgate.netsemanticscholar.org The porosity and type of polymer also affect sorption, with more porous materials like polystyrene often showing higher sorption capacities. semanticscholar.org
The presence of biofilms on the surface of microplastics can further complicate sorption dynamics, often enhancing the sorption capacity for organic contaminants. nih.gov Environmental factors such as salinity and temperature can also influence the sorption of methylpyrenes, with the specific effects depending on the substituents of the pyrene molecule. nih.govresearchgate.net
| Sorbent | Contaminant(s) | Key Findings |
| Polystyrene Microplastics | Pyrene, 1-Methylpyrene, 1-Hydroxypyrene, 1-Aminopyrene, 1-Pyrenecarboxylic acid | Methyl group slightly facilitated sorption compared to parent pyrene. Sorption rates for derivatives were higher than for pyrene. Sorption mechanisms included hydrophobic and π-π interactions, and pore-filling. nih.govresearchgate.net |
| HDPE & PVC Microplastics | PCBs, PBDEs, α-HBCDD, OPFRs | Sorption was influenced by chemical hydrophobicity. Biofilms on HDPE significantly increased contaminant sorption. nih.gov |
| Various Microplastics (LDPE, PS, PP, PVC, PET, HDPE) | Total Petroleum Hydrocarbons (TPH) | Sorption correlated with the surface area of the plastic particles and potentially their crystallinity. semanticscholar.org |
Photochemical Transformations of this compound in Environmental Compartments
Once in the environment, this compound, like other PAHs, is subject to transformation by photochemical reactions. These reactions are a significant degradation pathway, particularly in the atmosphere and surface waters. cdc.govairuse.eu
In the atmosphere, gas-phase PAHs react predominantly with hydroxyl (OH) radicals during the day, a process that can significantly shorten their atmospheric lifetime. airuse.eu They can also react with nitrate (B79036) (NO₃) radicals at night, which can lead to the formation of nitro-PAHs. airuse.eu Particle-bound PAHs are also susceptible to heterogeneous reactions with atmospheric oxidants. acs.org
Experiments simulating long-range atmospheric transport have shown that particle-bound PAHs are degraded upon exposure to oxidants like ozone (O₃), OH radicals, and NO₃/N₂O₅. acs.org Ozone exposure, in particular, has been found to be effective in degrading particle-bound PAHs with more than four rings. acs.org However, it has been observed that a fraction of these PAHs can be resistant to degradation, possibly due to being shielded within the particle matrix. acs.org
The photochemical aging of emissions, for instance from wood combustion, can alter the relative abundance of different PAHs. While some PAH diagnostic ratios remain stable during photochemical aging, others, such as the ratio of benz[a]anthracene to chrysene (B1668918), have been observed to decrease. uef.fi In some cases, photochemical transformation can lead to the formation of more toxic byproducts. nih.gov For example, the photochemical transformation of chrysene has been shown to enhance its toxicity. nih.gov The initial oxidation of 1-methylpyrene can be initiated by photogenerated reactive species, with holes (h⁺) playing a major role, followed by superoxide (B77818) radicals (O₂•⁻) and hydroxyl radicals (•OH). researchgate.net
Biotransformation Pathways of 4 Methylpyrene and Alkylated Pyrenes
Enzymatic Oxidation of Hydroxymethylpyrenes
The initial step in the metabolism of alkylated pyrenes often involves the oxidation of the alkyl substituent. For instance, 1-methylpyrene (B1203753) can be oxidized to 1-hydroxymethylpyrene. dbcls.jp This hydroxylation reaction is a critical activation step, preparing the compound for further metabolic transformations.
Role of Human Alcohol Dehydrogenases (ADHs) in Metabolic Transformations
Human alcohol dehydrogenases (ADHs) are a group of enzymes known for their role in the metabolism of ethanol (B145695) and other alcohols. nih.govwikipedia.org These cytosolic enzymes are abundant in the liver and are also found in other tissues. nih.gov ADHs catalyze the oxidation of alcohols to aldehydes or ketones, utilizing NAD+ as a cofactor. wikipedia.org While extensively studied for their role in ethanol metabolism, ADHs also participate in the metabolism of various other endogenous and xenobiotic alcohols. nih.gov
In the context of alkylated pyrenes, ADHs are implicated in the oxidation of hydroxymethylpyrenes. For example, they can catalyze the conversion of 4-hydroxymethylpyrene. researchgate.net This enzymatic action is a key step in the metabolic pathway of these compounds.
Characterization of ADH Isoform Activity Towards Alkylated Pyrene (B120774) Metabolites
Humans possess several ADH isoforms, each with distinct substrate specificities and kinetic properties. numberanalytics.com The primary isoforms found in the liver include ADH1A, ADH1B, ADH1C, and ADH4. researchgate.net The activity of these isoforms towards alkylated pyrene metabolites has been a subject of investigation.
Studies have shown that different ADH isoforms exhibit varying efficiencies in oxidizing hydroxymethylpyrenes. For instance, one study demonstrated that among several recombinant human ADH isoforms, ADH4 was particularly effective in catalyzing the formation of 5-carboxylpirfenidone from 5-hydroxymethylpirfenidone, followed by ADH1C. researchgate.net Another study investigating the oxidation of 4-hydroxymethylpyrene by ADH1C noted that certain modulators could enhance this process. researchgate.net The kinetic properties of these enzymes, such as their Michaelis-Menten constant (Km) and maximum velocity (Vmax), determine their efficiency in metabolizing specific substrates. For example, ADH3 has a low Km for ethanol, while ADH2 is more effective with long-chain alcohols. nih.gov
Conjugation Reactions of Alkylated Pyrenes and Their Metabolites
Following oxidation, the resulting metabolites of alkylated pyrenes undergo conjugation reactions, which further increase their water solubility and facilitate their elimination from the body. The primary conjugation pathways for polycyclic aromatic hydrocarbons (PAHs) and their metabolites are the formation of mercapturic acids, glucuronidation, and sulfation. cdc.gov
Formation of Mercapturic Acids from Alkylated Pyrenes
The formation of mercapturic acids is a significant detoxification pathway for electrophilic compounds. nih.gov This process begins with the conjugation of the reactive metabolite with glutathione (B108866) (GSH), a reaction that can be spontaneous or catalyzed by glutathione S-transferases. nih.gov The resulting glutathione conjugate is then sequentially cleaved to a cysteine conjugate, which is subsequently N-acetylated to form the mercapturic acid. nih.govwikipedia.org
For alkylated pyrenes, this pathway is a key route of excretion. For example, 1-methylpyrenyl mercapturic acid (MPMA) and 1,8-dimethylpyrenyl mercapturic acid (DMPMA) are formed from their corresponding benzylic alcohols. nih.gov The detection of these mercapturic acids in urine can serve as a biomarker for exposure to the parent compounds. nih.gov
Investigations into Glucuronidation and Sulfation Pathways (General Context for PAHs)
Glucuronidation and sulfation are two other major Phase II conjugation reactions for PAH metabolites. cdc.gov
Glucuronidation involves the transfer of glucuronic acid from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by uridine diphosphate-glucuronosyltransferases (UGTs). frontiersin.org UGTs are microsomal enzymes found in various tissues, including the liver, and they play a crucial role in the detoxification of numerous xenobiotics. frontiersin.org For PAHs, glucuronide conjugates of hydroxylated metabolites are readily excreted in bile and urine. cdc.gov In some organisms, glucuronidation is the predominant Phase II pathway for pyrene metabolism. nih.govoup.com
Sulfation is the transfer of a sulfonate group from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to a hydroxyl or amine group, catalyzed by sulfotransferases (SULTs). frontiersin.orgrsc.org SULTs are cytosolic enzymes that are important for the metabolism of steroids, neurotransmitters, and xenobiotics. frontiersin.org This pathway is generally considered a high-affinity, low-capacity process, often limited by the availability of PAPS. rsc.org For some PAHs, sulfation of benzylic alcohols can lead to the formation of reactive sulfate (B86663) esters that can bind to DNA. rsc.org
Transport Mechanisms of Alkylated Pyrene Metabolites
The excretion of alkylated pyrene metabolites is dependent on transporter proteins. Organic anion transporters (OATs) are particularly important for the renal excretion of mercapturic acids. nih.gov
Studies using cells expressing human OAT1 and OAT3 have shown that these transporters are involved in the uptake of 1-methylpyrenyl mercapturic acid (MPMA). nih.gov Specifically, the uptake of MPMA was significantly higher in cells expressing OAT1 and OAT3 compared to control cells. nih.gov In contrast, 1,8-dimethylpyrenyl mercapturic acid (DMPMA) was not significantly transported by OAT1 and only modestly by OAT3. nih.gov This difference in transporter interaction appears to direct the primary route of excretion, with MPMA being predominantly excreted in the urine and DMPMA in the feces in rat models. nih.govresearchgate.net These findings highlight how minor structural differences, such as the addition of a methyl group, can significantly impact the interaction with transporter proteins and consequently the excretory pathway of the metabolite. nih.gov
Interaction of Mercapturic Acids with Organic Anion Transporters (OATs)
The excretion of xenobiotics often involves their conversion into more water-soluble forms, such as mercapturic acids (N-acetyl-L-cysteine S-conjugates), which are then eliminated via urine or feces. tandfonline.comnih.gov The renal elimination of these anionic metabolites is facilitated by a family of proteins known as organic anion transporters (OATs), which are part of the solute carrier (SLC) superfamily. mdpi.combibliotekanauki.pl OATs are crucial for transporting a wide array of endogenous and exogenous organic anions from the bloodstream into the kidney proximal tubule cells, preparing them for excretion into urine. mdpi.comphysiology.org
Research has specifically investigated the interaction between the mercapturic acid of 1-methylpyrene, known as 1-methylpyrenyl mercapturic acid (MPMA), and human organic anion transporters OAT1 and OAT3. researchgate.netnih.gov These transporters are primarily located on the basolateral membrane of renal proximal tubule cells. mdpi.com Studies using human embryonic kidney (HEK293) cells engineered to express these transporters have shown that MPMA is a substrate for both OAT1 and OAT3. researchgate.netnih.gov
The uptake of MPMA was significantly higher in cells expressing OAT1 (2.8-fold higher) and OAT3 (1.7-fold higher) compared to control cells lacking these transporters. researchgate.net Furthermore, MPMA demonstrated competitive inhibition of the transport of known OAT substrates. researchgate.netnih.gov It inhibited the uptake of p-aminohippurate (B12120003) (a classic OAT1 substrate) by OAT1 and the uptake of estrone (B1671321) sulfate (an OAT3 substrate) by OAT3. researchgate.net These findings confirm that MPMA actively interacts with these key renal transporters, which play a directing role in its urinary excretion. researchgate.netnih.gov
| Parameter | hOAT1 | hOAT3 |
|---|---|---|
| Uptake Rate vs. Control | 2.8-fold higher | 1.7-fold higher |
| Inhibition Constant (Ki) for p-aminohippurate uptake | 14.5 µM | N/A |
| Inhibition Constant (Ki) for estrone sulfate uptake | N/A | 1.5 µM |
Influence of Structural Differences on Transporter Protein Specificity
The specificity of transporter proteins is highly sensitive to the chemical structure of their substrates. Even minor alterations, such as the addition of a single methyl group, can dramatically influence how a molecule interacts with a transporter and, consequently, its excretion pathway. researchgate.net
This principle was clearly demonstrated in a study comparing the excretion and transporter interaction of 1-methylpyrenyl mercapturic acid (MPMA) with that of 1,8-dimethylpyrenyl mercapturic acid (DMPMA) in rats. researchgate.netnih.gov While MPMA was found to be primarily excreted in the urine (accounting for 72% of the total), DMPMA was predominantly eliminated through the feces (88%). researchgate.netnih.gov
This stark difference in excretion routes was traced back to their differential interactions with renal organic anion transporters. While MPMA is readily transported by both OAT1 and OAT3, DMPMA is not a substrate for OAT1 and is only poorly transported by OAT3 (a mere 1.25-fold increase over control cells). researchgate.net The presence of the second methyl group in DMPMA appears to sterically hinder its ability to effectively bind to and be transported by these renal OATs. researchgate.net This lack of efficient renal transport via OATs likely redirects DMPMA toward biliary excretion and subsequent elimination in the feces. researchgate.net This research underscores that minute structural differences in alkylated pyrene metabolites can profoundly affect their interaction with transporter proteins, thereby dictating their ultimate excretion route from the body. researchgate.netresearchgate.net
Metabolic Fate Studies of Alkylated Pyrenes in Biological Systems (In Vitro and In Silico)
The metabolic fate of alkylated pyrenes like 4-methylpyrene is a critical determinant of their biological activity. Metabolism can lead to detoxification and excretion, or it can result in bioactivation, forming reactive intermediates that can damage cellular macromolecules like DNA. researchgate.netacs.org The study of these pathways is conducted using both laboratory-based (in vitro) systems and computer-based (in silico) models. sciengine.com
In Vitro Studies
In vitro experiments using systems like liver microsomes, cultured cells (e.g., human hepatoma HepG2), and purified enzymes have been instrumental in mapping the metabolic pathways of alkylated polycyclic aromatic hydrocarbons (PAHs). researchgate.netnih.govnih.gov A general finding is that the presence of an alkyl group, such as the methyl group in this compound, provides an alternative site for metabolism. researchgate.netresearchgate.net
The primary metabolic transformations include:
Side-Chain Oxidation: A major pathway for alkylated PAHs is the oxidation of the alkyl side chain. researchgate.netnih.gov For methylpyrenes, this involves an initial hydroxylation of the methyl group to form a hydroxymethylpyrene (e.g., 1-hydroxymethylpyrene from 1-methylpyrene). acs.orgnih.gov This reaction is often catalyzed by cytochrome P450 (CYP) enzymes. researchgate.netd-nb.info The resulting benzylic alcohol can be a branch point. It can be further oxidized by alcohol dehydrogenases (ADHs) to an aldehyde and then a carboxylic acid, which is a detoxification pathway. nih.govresearchgate.net
Sulfoconjugation: Alternatively, the hydroxymethyl intermediate can undergo sulfoconjugation by sulfotransferase (SULT) enzymes to form a reactive sulfate ester (e.g., 1-sulfooxymethylpyrene). acs.org This electrophilic metabolite is unstable and can readily bind to DNA, forming adducts, which represents a key bioactivation pathway. acs.org
Aromatic Ring Oxidation: Similar to non-alkylated PAHs, the pyrene ring system can also be oxidized. This can lead to the formation of phenols, dihydrodiols, and diol-epoxides, some of which are also highly reactive and mutagenic. nih.govencyclopedia.pub
Conjugation: Primary metabolites can be further conjugated with molecules like glucuronic acid (via UDP-glucuronosyltransferases) or glutathione (via glutathione S-transferases, GSTs) to form more water-soluble products that are readily excreted. uef.firesearchgate.net The glutathione conjugates enter the mercapturic acid pathway, ultimately being excreted as N-acetylcysteine conjugates. tandfonline.comacs.org
| Pathway | Key Enzymes | Intermediate/Final Products | Biological Consequence |
|---|---|---|---|
| Side-Chain Hydroxylation | Cytochrome P450 (CYP) | Hydroxymethylpyrene | Branch point for detoxification or activation |
| Benzylic Alcohol Oxidation | Alcohol Dehydrogenase (ADH), Aldehyde Dehydrogenase (ALDH) | Pyrenecarboxylic Acid | Detoxification |
| Sulfoconjugation | Sulfotransferase (SULT) | Sulfooxymethylpyrene | Bioactivation (DNA-reactive) |
| Glucuronidation | UDP-glucuronosyltransferase (UGT) | Hydroxymethylpyrene-glucuronide | Detoxification & Excretion |
| Glutathione Conjugation | Glutathione S-transferase (GST) | Mercapturic Acids (MPMA) | Detoxification & Excretion |
| Aromatic Ring Oxidation | Cytochrome P450 (CYP), Epoxide Hydrolase (EH) | Phenols, Dihydrodiols, Diol-epoxides | Bioactivation/Detoxification |
In Silico Studies
In silico, or computational, methods are increasingly used to predict the metabolic fate and potential toxicity of chemical compounds. researchgate.netresearchgate.net These approaches leverage knowledge-based software and machine learning to model biological interactions. researchgate.netbiorxiv.org For alkylated pyrenes, in silico tools can:
Predict Metabolites: Knowledge-based systems can predict the likely sites of metabolism on a molecule and the resulting metabolites. researchgate.net
Model Receptor Binding: Molecular dynamics simulations can model the binding of a compound or its metabolites to specific proteins, such as the aryl hydrocarbon receptor (AhR), which mediates some of the toxic effects of PAHs. gdut.edu.cn For instance, simulations have shown that pyrene and its derivatives, including 1-methylpyrene, can act as agonists for the AhR, with binding energies ranging from -16.07 to -27.25 kcal/mol. gdut.edu.cn
Identify Metabolic Switches: Methods like In Silico Identification of Switches (ISIS) can analyze metabolic network models to pinpoint key metabolites where metabolic fluxes are rerouted in response to different conditions, helping to understand the regulation of detoxification pathways. biorxiv.org
These computational studies complement in vitro data, helping to prioritize laboratory experiments and build a more comprehensive understanding of the complex metabolic and transport processes that govern the fate of this compound in biological systems. researchgate.net
Advanced Analytical Methodologies for 4 Methylpyrene Quantification and Characterization
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, and several of its modalities are pivotal for the analysis of 4-methylpyrene. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds like this compound. wikipedia.org In GC, a gaseous mobile phase carries the sample through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. For PAH analysis, including methyl-substituted isomers, capillary columns with various stationary phases are employed to achieve high resolution.
Several studies have demonstrated the utility of GC for the analysis of this compound and other PAHs. nist.govacs.orgnih.gov For instance, a method for analyzing methyl-substituted PAHs in toluene (B28343) utilized GC with both a moderately polar 50% phenyl methylpolysiloxane phase and a shape-selective liquid crystalline phase to ensure accurate quantification. nist.gov The choice of the stationary phase is critical; for example, 50% phenyl methylpolysiloxane or 50% liquid crystalline dimethylpolysiloxane phases have been shown to provide excellent separation of isomeric PAHs. nih.gov
A typical GC system for this compound analysis might involve a fused-silica capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS). cedre.fr Helium is commonly used as the carrier gas. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds with increasing boiling points. For example, a temperature program might start at 50°C, increase to 150°C, and then to 320°C to ensure the elution of a wide range of PAHs. cedre.fr
Table 1: Example GC Parameters for this compound Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | Fused-silica HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | cedre.fr |
| Carrier Gas | Helium | cedre.fr |
| Flow Rate | 1 mL/min | cedre.fr |
| Injector Temperature | 300°C | cedre.fr |
| Oven Program | 50°C (1 min) to 150°C at 10°C/min, then to 320°C (5 min) at 5°C/min | cedre.fr |
| Injection Mode | Splitless | cedre.fr |
Liquid chromatography (LC) is another essential separation technique, particularly for less volatile or thermally labile compounds. In LC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. Normal-phase liquid chromatography (NPLC) and reversed-phase liquid chromatography (RPLC) are two common modes.
NPLC, often using adsorbents like silica (B1680970) or alumina, can be used as a low-resolution fractionation technique to isolate PAHs from complex mixtures before further analysis by RPLC or GC. nih.gov An aminopropyl (NH2) stationary phase with a nonpolar mobile phase has been shown to be effective for the separation and isolation of PAHs. nih.gov One study investigated the retention behavior of this compound on an aminopropyl stationary phase, demonstrating its utility in separating it from other PAHs. nih.gov
Multidimensional liquid chromatography (MDLC) combines two or more LC separation steps to enhance the resolution of complex samples. helsinki.fi This is particularly useful for analyzing intricate matrices like urban dust or diesel particulate extracts. For instance, an online two-dimensional LC system can be used for selective fractionation of PAHs, improving the separation and detection of target compounds.
Table 2: Retention Data for this compound in Normal-Phase LC
| Compound | Abbreviation | Molecular Weight | Number of Aromatic Carbons | log k' (n-hexane) | log k' (10% CH2Cl2 in n-hexane) | Reference |
|---|
| This compound | 4-MePyr | 216 | 16 | 4.21 | 3.42 | nih.gov |
High-performance gel permeation chromatography (GPC), also known as size-exclusion chromatography (SEC), is a valuable technique for sample cleanup and fractionation based on molecular size. chromatographytoday.comlcms.cz In GPC, a porous gel packing material separates molecules based on their hydrodynamic volume in solution; larger molecules elute first because they are excluded from the pores of the packing material. chromatographytoday.comlcms.cz
GPC is particularly useful for removing high-molecular-weight interferences, such as lipids, from environmental or biological samples before the analysis of smaller molecules like this compound. For example, a method for analyzing semivolatile organic compounds in bottom sediment uses GPC with a styrene-divinylbenzene column to separate the target analytes from interfering compounds. The collected fraction containing the compounds of interest can then be further analyzed by GC/MS.
Liquid Chromatography (LC) and Multidimensional LC (MDLC) for Complex Mixtures
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is a powerful detection technique that measures the mass-to-charge ratio of ionized molecules. When coupled with a chromatographic separation method, it provides a highly specific and sensitive analytical tool for the identification and quantification of compounds like this compound.
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. wikipedia.org As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint that can be used for compound identification. wikipedia.org GC-MS has been widely used for the analysis of PAHs, including this compound, in various matrices such as edible oils, meteorites, and environmental samples. ucr.edunih.govcedre.fr
Gas chromatography-tandem mass spectrometry (GC-MS-MS) offers even greater selectivity and sensitivity compared to single-quadrupole GC-MS. nih.govcedre.frnih.gov In GC-MS-MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented to produce product ions. wikipedia.org By monitoring specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM), interferences from the sample matrix can be significantly reduced, leading to lower detection limits. nih.govcedre.frnih.gov This is particularly advantageous for analyzing trace levels of alkylated PAHs in complex samples like crude oil or biological tissues. cedre.frnih.gov
A comprehensive method for the determination of various alkylated PAHs, including C1-C4 pyrenes, has been developed using GC-MS-MS. nih.gov This method demonstrated good precision and was successfully applied to analyze the body burden of these compounds in crude oil-exposed haddock eggs. nih.gov
Table 3: GC-MS-MS Method Parameters for Alkylated PAH Analysis
| Parameter | Description | Reference |
|---|---|---|
| Instrument | Gas chromatograph coupled to a triple quadrupole mass spectrometer | nih.gov |
| Ionization Mode | Electron Impact (EI) | nih.gov |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | cedre.frnih.gov |
| Application | Quantification of C1-C4 alkylated pyrenes in biotic samples | nih.gov |
To achieve the best performance in GC-MS-MS analysis, it is crucial to optimize the parameters for each target analyte. technologynetworks.comrestek.com This includes selecting the appropriate precursor and product ions, as well as optimizing the collision energy (CE).
For many PAHs, the molecular ion is the most abundant ion in the full-scan mass spectrum and is therefore selected as the precursor ion. cedre.fr The collision energy is then varied to find the optimal value that produces the most intense and specific product ions. cedre.fr In some cases, for compounds like this compound, the molecular ion itself may be used as the quantitative transition if other suitable product ions are lacking in intensity. cedre.fr
One study detailed the selection of MS-MS parameters for a range of PAHs and their alkylated derivatives. cedre.fr Collision energies from 5 to 50 eV were tested, and the most intense product ions were chosen for the MRM method. cedre.fr For deuterated internal standards, a parent ion to parent ion transition with a collision energy of 0 eV was used. cedre.fr
Table 4: Selected MS-MS Transitions for Pyrene (B120774) and Methylpyrenes
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
|---|---|---|---|---|
| Pyrene | 202 | 199 | 25 | cedre.fr |
| Pyrene | 202 | 200 | 25 | cedre.fr |
| 1-Methylpyrene (B1203753) | 216 | 216 | 0 | cedre.fr |
| This compound | 216 | 216 | 0 | cedre.fr |
Use of Internal Standards and Molecular Ions in Quantification
In the quantitative analysis of this compound, particularly using gas chromatography-mass spectrometry (GC-MS), the use of internal standards is a critical practice to ensure accuracy and precision. Internal standards are compounds added to a sample in a known quantity before processing to correct for the loss of analyte during sample preparation and analysis. For polycyclic aromatic hydrocarbons (PAHs) like this compound, deuterated analogues are often the preferred internal standards. cedre.frepa.gov For instance, standards such as naphthalene-d8, phenanthrene-d10, chrysene-d12, and benzo[a]pyrene-d12 (B107138) are commonly used. cedre.fr The selection of an internal standard is ideally based on its chemical similarity and volatility to the analyte of interest. epa.gov
Quantification is typically performed by monitoring specific ions. In many mass spectrometry methods, such as GC-MS/MS, two specific transitions (a precursor ion and a product ion) are monitored for each compound to enhance selectivity. cedre.fr However, for some compounds like this compound and its isomer 1-methylpyrene, the molecular ion is sometimes selected as the quantitative transition due to the absence of other suitable, stable fragment ions. cedre.fr For deuterated internal standards, the parent ion-to-parent ion transition is often used at a collision energy of 0 eV. cedre.fr The concentration of the analyte is then calculated using a relative response factor (RRF), which compares the response of the analyte to the response of the internal standard. epd.gov.hk This approach effectively compensates for variations in injection volume, and potential matrix effects, leading to more reliable and reproducible quantification. cedre.frepa.gov
Advanced Sample Preparation and Automation Techniques
Solid-Phase Extraction (SPE) for Enrichment of Alkylated Pyrenes
Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique for the isolation, concentration, and purification of analytes from complex matrices, which is particularly beneficial for the analysis of alkylated pyrenes like this compound. gilson.com This method offers advantages over traditional liquid-liquid extraction by reducing solvent consumption, simplifying the analytical process, and increasing sensitivity. unizar.es The SPE process involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes of interest. wildcatls.com
For the enrichment of PAHs and their alkylated derivatives, SPE cartridges with specific stationary phases are employed. For example, polar columns such as silica (Si) or cyanopropyl (CN) are used to separate aromatic compounds from aliphatic and other interfering components. cedre.fr The sample, dissolved in a non-polar solvent like hexane, is loaded onto the conditioned cartridge. thermofisher.com The non-polar components are washed away, while the more polar PAHs are retained. A solvent with a higher elution strength, such as a mixture of pentane (B18724) and dichloromethane, is then used to elute the enriched PAHs. cedre.fr This selective enrichment allows for the detection of trace levels of alkylated pyrenes in various environmental and biological samples.
Automated Online Sample Clean-up and Separation Systems
To enhance throughput and reduce manual error, automated online sample clean-up and separation systems have been developed for the analysis of PAHs, including this compound. icpms.cz These systems integrate sample preparation steps, like SPE, directly with the analytical instrument, such as a high-performance liquid chromatograph (HPLC) or a gas chromatograph (GC). icpms.czresearchgate.net This hyphenation minimizes sample handling and potential contamination. icpms.cz
One such approach involves coupling an online SPE system to an HPLC with fluorescence detection (FLD). icpms.cz This setup allows for the automated clean-up of complex samples, like edible oils, followed immediately by chromatographic separation and detection. icpms.cz Another advanced technique is the use of two-dimensional liquid chromatography (2D-LC) coupled with two-dimensional gas chromatography (2D-GC) and mass spectrometry (MS). nih.gov This multi-dimensional system provides exceptional separation power, enabling the resolution of complex mixtures of PAHs and their isomers. Such automated systems significantly reduce analysis time, from hours with traditional methods to under an hour, while improving the detectability and selectivity of the analysis. icpms.cz
Fluorescence Spectroscopy for Selective Detection of this compound
Fluorescence spectroscopy is a highly sensitive and selective technique for the detection of PAHs, including this compound. scispace.com The inherent fluorescence of the condensed aromatic ring structures of these compounds allows for their detection even at very low concentrations. scispace.com A significant advantage of fluorescence detection is its non-destructive nature, which permits it to be coupled with other detectors for comprehensive analysis. scispace.com
By carefully selecting the excitation and emission wavelengths, a high degree of specificity can be achieved, enabling the quantification of individual PAHs in a mixture, even when they are not fully separated chromatographically. scispace.com For instance, synchronous fluorescence spectroscopy, where the excitation and emission wavelengths are scanned simultaneously with a constant wavelength difference (Δλ), can enhance the selectivity of PAH analysis. researchgate.net Studies have identified specific emission bands for this compound, such as a band at 376 nm, which can be used for its identification in complex environmental samples like airborne particulate matter. researchgate.net The long fluorescence lifetime of pyrene and its derivatives also allows for time-resolved emission spectra (TRES) to be used, which can distinguish the analyte signal from background fluorescence in complex matrices like cellular extracts. nih.govnih.gov
Method Validation and Performance Characteristics (e.g., LOD, LOQ, Linearity)
Method validation is a crucial step in ensuring the reliability and accuracy of any analytical method for this compound quantification. Key performance characteristics that are evaluated include the limit of detection (LOD), limit of quantification (LOQ), and linearity. unizar.esresearchgate.net
Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specific range. This is typically evaluated by creating a calibration curve with a series of standards at different concentrations. For PAH analysis, correlation coefficients (R²) greater than 0.99 are generally considered to indicate good linearity. unizar.esresearchgate.net
Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical instrument, though not necessarily quantified with accuracy. biopharminternational.com It is often determined based on the signal-to-noise ratio (S/N), typically established at an S/N of 3. unizar.esresearchgate.net
Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. biopharminternational.com The LOQ is commonly established at an S/N ratio of 10. unizar.esresearchgate.net
These parameters are highly dependent on the specific analytical method and the sample matrix. For example, a method for analyzing PAHs in food packaging reported LODs ranging from 0.008 to 0.024 μg/g and LOQs from 0.016 to 0.08 μg/g. unizar.es Another study on PAHs in fuel oil using SPE coupled with GC-MS/MS reported LODs between 0.01 and 0.1 ng/mL and LOQs between 0.1 and 0.5 ng/mL. cedre.fr The validation process ensures that the chosen analytical method is fit for its intended purpose, providing confidence in the reported concentrations of this compound.
Q & A
Q. What are the recommended methods for synthesizing 4-Methylpyrene with high purity?
To synthesize this compound, researchers should follow protocols involving Friedel-Crafts alkylation or direct methylation of pyrene derivatives. Key steps include:
- Purification : Use column chromatography or recrystallization to isolate the compound, monitored by thin-layer chromatography (TLC).
- Characterization : Confirm purity via high-performance liquid chromatography (HPLC) and structural identity using H/C NMR spectroscopy and mass spectrometry (EI-MS) .
- Documentation : Report melting points, spectral data (e.g., UV-Vis absorption maxima), and cross-validate with literature using databases like SciFinder or Reaxys .
Q. How should researchers characterize the structural and electronic properties of this compound?
A multi-technique approach is essential:
- Structural analysis : X-ray crystallography for definitive bond lengths and angles; supplement with IR spectroscopy for functional group verification.
- Electronic properties : UV-Vis spectroscopy to determine and fluorescence quantum yields. Compare experimental data with computational results (e.g., DFT calculations for HOMO-LUMO gaps) .
- Data reporting : Include raw spectral data in appendices and processed results in the main text, adhering to IUPAC naming conventions .
Q. What are the key considerations when designing experiments to study the photophysical properties of this compound?
- Control variables : Standardize solvent polarity, temperature, and excitation wavelengths to minimize experimental bias.
- Instrument calibration : Use reference compounds (e.g., quinine sulfate for fluorescence) to calibrate spectrofluorometers .
- Reproducibility : Document instrument settings (e.g., slit widths, integration times) and replicate experiments across multiple batches .
Advanced Research Questions
Q. How can conflicting data on the environmental persistence of this compound be resolved through meta-analysis?
- Systematic review : Aggregate studies from databases like PubMed and Web of Science, prioritizing those with transparent methodologies (e.g., clear allocation concealment, double-blinding) to reduce bias .
- Quality assessment : Use tools like the Cochrane Risk of Bias Tool to rank studies by rigor. Exclude trials with inadequate randomization or unaccounted confounders .
- Statistical reconciliation : Apply sensitivity analyses to identify outliers and heterogeneity sources (e.g., varying soil pH in degradation studies) .
Q. What advanced computational models are suitable for predicting the reactivity of this compound in different solvents?
- Solvent modeling : Use COSMO-RS or conductor-like screening models to simulate solvation effects on reaction pathways.
- Reactivity prediction : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrophilic substitution sites, validated against experimental kinetic data .
- Benchmarking : Compare results with analogous compounds (e.g., 2-Methylpyrene) to assess predictive accuracy .
Q. What methodologies are effective in elucidating the metabolic pathways of this compound in biological systems?
- Isotopic labeling : Synthesize C-labeled this compound to track metabolites via liquid scintillation counting .
- Mass spectrometry : Use LC-MS/MS with collision-induced dissociation (CID) to identify hydroxylated or conjugated metabolites.
- In vitro assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) to delineate phase I/II metabolism, including controls for enzyme inhibition .
Methodological Best Practices
- Data management : Store raw spectra, chromatograms, and computational outputs in repositories like Zenodo or institutional databases, citing DOIs in publications .
- Ethical compliance : Adhere to chemical safety protocols (e.g., waste disposal guidelines for methylated PAHs) and disclose conflicts of interest .
- Literature integration : Critically evaluate primary sources for methodological flaws (e.g., unreported exclusions) before incorporating findings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
